(2-Methoxy-3-methylphenyl)boronic acid

Übersicht

Beschreibung

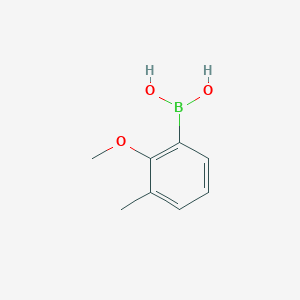

“(2-Methoxy-3-methylphenyl)boronic acid” is a boronic acid compound with the molecular formula C8H11BO3 . It is used in various chemical reactions and has been studied in the field of medicinal chemistry .

Synthesis Analysis

Boronic acids, including “(2-Methoxy-3-methylphenyl)boronic acid”, can be synthesized using various methods. They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .

Molecular Structure Analysis

The molecular structure of “(2-Methoxy-3-methylphenyl)boronic acid” comprises of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a methyl group .

Chemical Reactions Analysis

Boronic acids, including “(2-Methoxy-3-methylphenyl)boronic acid”, are involved in various chemical reactions. They are particularly known for their role in Suzuki-Miyaura coupling, a type of cross-coupling reaction .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Agents

(2-Methoxy-3-methylphenyl)boronic acid: is utilized in the synthesis of compounds with potential anticancer activities. Its boronic acid moiety is instrumental in the development of proteasome inhibitors, similar to the FDA-approved drug bortezomib . These compounds can selectively target and inhibit proteasome activity, which is crucial for the degradation of proteins involved in cell cycle regulation and apoptosis.

Organic Synthesis: Suzuki–Miyaura Coupling

This compound serves as a reagent in the Suzuki–Miyaura coupling reaction, a widely-applied method for forming carbon-carbon bonds . The reaction is known for its mild conditions and tolerance of various functional groups, making it a valuable tool for constructing complex organic molecules.

Material Science: Polymer and Optoelectronics

In material science, (2-Methoxy-3-methylphenyl)boronic acid is used to synthesize materials with specific electronic properties. It contributes to the creation of polymers and optoelectronic materials that have applications in light-emitting diodes (LEDs) and photovoltaic cells .

Analytical Chemistry: Sensing Applications

Boronic acids, including (2-Methoxy-3-methylphenyl)boronic acid , are known for their ability to form reversible covalent complexes with diols and other Lewis base donors. This property is exploited in the design of sensors for detecting sugars, amino acids, and other biological molecules .

Agriculture: Crop Protection Agents

While direct applications in agriculture are not extensively documented, boronic acids are involved in the synthesis of heterocyclic compounds that can act as receptor antagonists . These compounds may have potential uses in developing new pesticides or growth regulators for crops.

Environmental Studies: Pollutant Detection

The binding properties of boronic acids can be harnessed to detect environmental pollutants(2-Methoxy-3-methylphenyl)boronic acid could be used to develop sensors that monitor the presence of harmful substances in water or soil, contributing to environmental protection efforts .

Wirkmechanismus

Target of Action

The primary target of (2-Methoxy-3-methylphenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by (2-Methoxy-3-methylphenyl)boronic acid involve various transformations of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that boronic esters, like this compound, are generally stable, easy to purify, and often commercially available . These features suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of (2-Methoxy-3-methylphenyl)boronic acid is the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds . For example, it has been used as a reactant in the synthesis of heterocyclic compounds as CGRP receptor antagonists .

Action Environment

The action of (2-Methoxy-3-methylphenyl)boronic acid can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic esters is dependent on the pH and can be considerably accelerated at physiological pH . Additionally, the stability of boronic esters can be affected by air and moisture . Therefore, these factors should be considered when using this compound in chemical reactions.

Safety and Hazards

As with many chemical substances, “(2-Methoxy-3-methylphenyl)boronic acid” should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin or eyes should be avoided. In case of ingestion or skin contact, it is advised to seek medical attention .

Eigenschaften

IUPAC Name |

(2-methoxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEFKQADFIJDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629632 | |

| Record name | (2-Methoxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-methylphenylboronic acid | |

CAS RN |

909187-39-9 | |

| Record name | (2-Methoxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)